5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid
CAS No.: 1177303-09-1
Cat. No.: VC3042875
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177303-09-1 |
|---|---|
| Molecular Formula | C11H9BrN2O2 |
| Molecular Weight | 281.1 g/mol |
| IUPAC Name | 5-(2-bromophenyl)-2-methylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16) |
| Standard InChI Key | FMUKXDUXFAKRQV-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=CC=CC=C2Br)C(=O)O |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2Br)C(=O)O |
Introduction
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This specific compound, with its molecular formula C11H9BrN2O2 and molecular weight of 281.1 g/mol, is of interest due to its structural features that could potentially contribute to biological activity.
Synthesis and Preparation
While specific synthesis methods for 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid are not detailed in the available literature, pyrazole derivatives are generally synthesized through condensation reactions involving hydrazines and appropriate carbonyl compounds. The introduction of the bromophenyl group could involve palladium-catalyzed cross-coupling reactions or direct bromination methods.
Biological Activity and Potential Applications
Pyrazole derivatives have been extensively studied for their pharmacological activities, including antimicrobial and anticancer effects . Although specific biological activity data for 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid is not available, its structural similarity to other active pyrazoles suggests potential for biological activity. The presence of a bromophenyl group could enhance lipophilicity and interaction with biological targets.
| Potential Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of microbial enzymes or membrane disruption |
| Anticancer | Inhibition of cell proliferation or induction of apoptosis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume